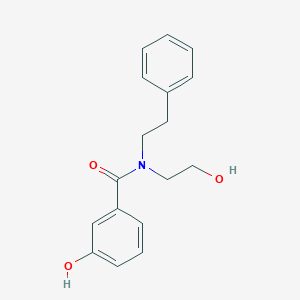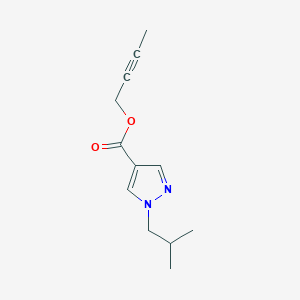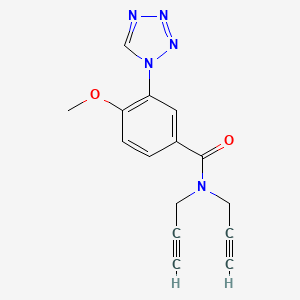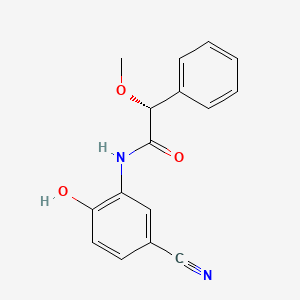
2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide, also known as COTEA, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. COTEA belongs to the class of compounds known as hydroxamic acids, which have been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Another advantage is that this compound is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Another limitation is that more research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the study of 2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide. One area of research could focus on the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research could focus on the development of new synthetic compounds based on the structure of this compound with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in the treatment of inflammatory diseases and cancer. This compound has been shown to have anti-inflammatory and anti-cancer properties, but more research is needed to determine its safety and efficacy in humans. Future research could focus on the development of this compound-based drugs and new synthetic compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide involves the reaction of 2-chloro-4-hydroxyphenylacetic acid with thionyl chloride to form 2-chloro-4-hydroxyphenylacetyl chloride. This intermediate is then reacted with 2-oxo-2-thiophen-2-ylethylamine to form this compound.
Applications De Recherche Scientifique
2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide has been studied for its potential therapeutic applications in a variety of scientific research studies. One area of research has focused on the anti-inflammatory properties of this compound. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-cancer properties of this compound. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)-N-(2-oxo-2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-7-10(17)4-3-9(11)6-14(19)16-8-12(18)13-2-1-5-20-13/h1-5,7,17H,6,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQUUCHUEQWWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CNC(=O)CC2=C(C=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)

![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)





![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)